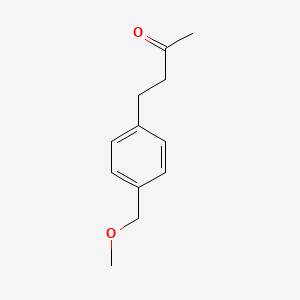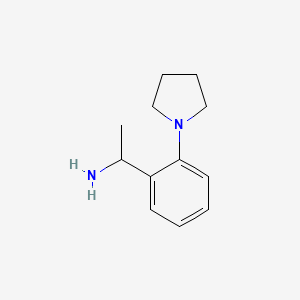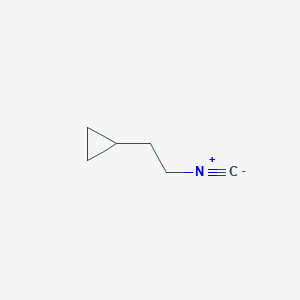![molecular formula C17H16N2O6 B13584302 [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate CAS No. 485375-40-4](/img/structure/B13584302.png)
[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines a tetrahydronaphthalene moiety with a nitrofuran carboxylate group
Méthodes De Préparation
The synthesis of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves multiple steps. The process begins with the preparation of the tetrahydronaphthalene derivative, which is then reacted with a carbamoyl chloride to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5-nitrofuran-2-carboxylic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress and damage in target cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant.
The uniqueness of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
485375-40-4 |
|---|---|
Formule moléculaire |
C17H16N2O6 |
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H16N2O6/c20-15(10-24-17(21)14-8-9-16(25-14)19(22)23)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,18,20) |
Clé InChI |
QRKZZIPHKHTKCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)NC(=O)COC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Solubilité |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
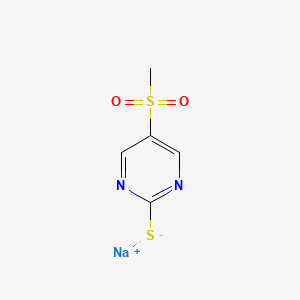
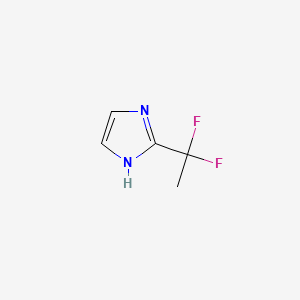

![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
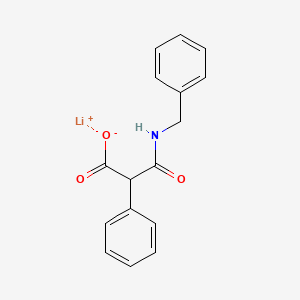
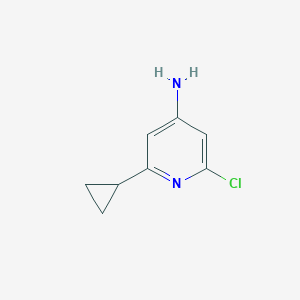

![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

